Indirubin-3'-monoxime-5-sulphonic acid is a synthetic compound known for its potent inhibitory effects on various kinases, specifically cyclin-dependent kinases 1 and 5, as well as glycogen synthase kinase-3β. This compound is derived from indirubin, a naturally occurring bisindole that is structurally related to indigo. The unique structural modifications of indirubin-3'-monoxime-5-sulphonic acid enhance its solubility and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.
Indirubin-3'-monoxime-5-sulphonic acid can be synthesized through various chemical methods, primarily involving modifications of indirubin. The compound is commercially available from several suppliers, including Sigma-Aldrich and MedChemExpress, which provide it for research purposes.
Indirubin-3'-monoxime-5-sulphonic acid is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. Its specific targets include cyclin-dependent kinases (CDK1 and CDK5) and glycogen synthase kinase-3β, which are crucial in regulating cell cycle progression and various signaling pathways.
The synthesis of indirubin-3'-monoxime-5-sulphonic acid typically involves the following steps:
The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and specific solvents. Purification methods such as crystallization are employed to isolate the final product.
Indirubin-3'-monoxime-5-sulphonic acid has a complex molecular structure characterized by:
The molecular formula of indirubin-3'-monoxime-5-sulphonic acid is , with a molecular weight of approximately 320.33 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D models.
Indirubin-3'-monoxime-5-sulphonic acid can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Reaction conditions are tailored to achieve specific modifications while maintaining stability.
Indirubin-3'-monoxime-5-sulphonic acid functions primarily as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3β.
The inhibitory constants (IC50 values) for this compound are approximately 5 nM for CDK1, 7 nM for CDK5, and 80 nM for glycogen synthase kinase-3β, indicating its high potency against these targets.
Indirubin-3'-monoxime-5-sulphonic acid is typically presented as a solid with good solubility in polar solvents such as water due to its sulfonic acid group.
The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing environments. Its reactivity profile allows it to participate in various chemical transformations that enhance its utility in research.
Indirubin-3'-monoxime-5-sulphonic acid has several scientific applications:
Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S) acts as a highly potent and reversible inhibitor of cyclin-dependent kinases CDK1 and CDK5. Its mechanism centers on competitively binding to the ATP-binding pocket of these kinases, thereby blocking catalytic activity. Structural analyses confirm that I3M-5S occupies the kinase ATP-binding site through hydrogen bonding and hydrophobic interactions, which prevents ATP from binding and halts downstream phosphorylation events. The compound exhibits exceptional selectivity, with IC50 values of 5 nM for CDK1 and 7 nM for CDK5, making it one of the most potent CDK inhibitors documented [1] [2] [6].
Table 1: Kinase Inhibition Profile of I3M-5S
Target Kinase | IC50 Value | Mechanism |
---|---|---|
CDK1 | 5 nM | Competitive ATP-binding |
CDK5 | 7 nM | Competitive ATP-binding |
GSK-3β | 80 nM | Competitive ATP-binding |
By inhibiting CDK1—a master regulator of the G2/M phase transition—I3M-5S induces reversible cell cycle arrest at the G2/M checkpoint. This arrest prevents mitotic entry and is observed across diverse cancer cell lines, including transitional cell carcinomas. Studies using synchronized cell cultures demonstrate that I3M-5S treatment leads to accumulation of cells with 4N DNA content, confirming G2/M blockade. Notably, this arrest occurs independently of apoptosis in some models, highlighting its primary cytostatic effect. The suppression of CDK1 also correlates with altered expression of cell-cycle regulators like survivin, which is paradoxically upregulated and may contribute to apoptosis resistance [5] [10].
Table 2: Cell Cycle Effects of CDK1 Inhibition by I3M-5S
Cell Line | Observed Effect | Molecular Consequence |
---|---|---|
Transitional Cell Carcinoma | G2/M arrest | Survivin upregulation |
U937 (Histiocytic) | G2/M accumulation | Reduced phosphorylation events |
I3M-5S is a significant inhibitor of GSK-3β, exhibiting an IC50 of 80 nM. Similar to its action on CDKs, it competes with ATP for binding to the kinase's catalytic site. GSK-3β is implicated in pathological tau hyperphosphorylation, a hallmark of Alzheimer’s disease. By inhibiting GSK-3β, I3M-5S reduces tau phosphorylation at Alzheimer’s-specific epitopes (in vitro and cellular models). This positions I3M-5S as a candidate for modulating neurodegenerative pathways. Additionally, GSK-3β inhibition influences Wnt/β-catenin signaling, which may contribute to anti-proliferative effects in cancers [1] [9].
Table 3: Therapeutic Implications of GSK-3β Inhibition
Pathological Process | Effect of I3M-5S | Potential Application |
---|---|---|
Tau phosphorylation | Significant reduction | Alzheimer’s disease research |
Wnt/β-catenin signaling | Modulation | Oncology therapeutics |
Aurora Kinases
Though not a primary target, I3M-5S shows cross-reactivity with Aurora Kinase A (AURKA), a mitotic kinase. This interaction is attributed to structural homology between the substrate-binding regions of AURKA and CDKs. Computational studies identify a shared protein motif (ENNPEE) unique to CDKs and Aurora kinases, which may explain off-target binding. While less potent (IC50 not quantified), this cross-reactivity could contribute to the compound’s ability to disrupt mitotic spindle assembly and induce endoreplication [5] [7].
Aryl Hydrocarbon Receptor (AhR) Signaling
I3M-5S acts as an AhR ligand, triggering classical AhR activation. In human U937 lymphoma cells, it induces CYP1A1 expression by 12.7-fold, confirming AhR translocation to the nucleus. This activation modulates immune responses by altering expression of inflammatory mediators (e.g., COX-2, macrophage inflammatory protein) and antioxidant enzymes (e.g., heme oxygenase-1). The AhR pathway may synergize with kinase inhibition to exert anti-inflammatory effects in macrophages, suppressing NF-κB and nitric oxide production [4] [9].
Table 4: Cross-Reactivity Targets and Functional Implications
Target | Interaction Type | Functional Outcome |
---|---|---|
Aurora Kinase A | Structural motif (ENNPEE) | Mitotic spindle disruption |
AhR | Ligand binding | CYP1A1 induction; Immunomodulation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1